N-(2-acetylphenyl)-2-chloropropanamide

Acetylcholinesterase Insecticide Selectivity

Unlike generic 2-chloropropanamides, this ortho-acetylphenyl analog exhibits sub-micromolar insect AChE inhibition (>700-fold selectivity over human) and nanomolar FFA2 antagonism. The α-chloroamide warhead enables covalent target engagement. Essential for antimalarial insecticide discovery, metabolic disease research, and monoamine transporter studies. Only this exact scaffold delivers these activities—analogs fail. Order high-purity research-grade compound for your SAR programs.

Molecular Formula C11H12ClNO2
Molecular Weight 225.67
CAS No. 156001-00-2
Cat. No. B2903091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-acetylphenyl)-2-chloropropanamide
CAS156001-00-2
Molecular FormulaC11H12ClNO2
Molecular Weight225.67
Structural Identifiers
SMILESCC(C(=O)NC1=CC=CC=C1C(=O)C)Cl
InChIInChI=1S/C11H12ClNO2/c1-7(12)11(15)13-10-6-4-3-5-9(10)8(2)14/h3-7H,1-2H3,(H,13,15)
InChIKeyBUZYMCIZGRSBMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 250 mg / 1 g / 2500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-acetylphenyl)-2-chloropropanamide (CAS 156001-00-2): Chemical Identity and Core Procurement Specifications


N-(2-acetylphenyl)-2-chloropropanamide (CAS 156001-00-2) is a synthetic organic compound belonging to the class of acylated aniline derivatives, characterized by an acetyl group at the ortho position of the phenyl ring relative to a 2-chloropropanamide moiety. Its molecular formula is C₁₁H₁₂ClNO₂ with a molecular weight of 225.67 g/mol . The compound is commercially available as a research chemical and building block for pharmaceutical and agrochemical synthesis, typically offered at purities of 95–98% . It is structurally distinguished by the presence of both an electrophilic α-chloroamide and an ortho-acetylphenyl framework, which impart distinct reactivity and biological interaction profiles relative to simpler acetamide or chloropropanamide analogs.

Why N-(2-acetylphenyl)-2-chloropropanamide Cannot Be Replaced by Common Analogs in Critical Applications


Generic substitution of N-(2-acetylphenyl)-2-chloropropanamide with structurally related compounds (e.g., simple 2-chloropropanamides or N-(2-acetylphenyl)acetamide) is scientifically unsound due to profound differences in target engagement, selectivity, and functional outcomes. The ortho-acetyl group and α-chloro substituent are not passive structural features; they critically influence both electrophilic reactivity in synthetic transformations and biological target recognition. As detailed in the evidence below, the target compound exhibits sub-micromolar inhibition of insect acetylcholinesterase (AChE) [1], nanomolar antagonism of human FFA2 receptors [2], and unique dopamine transporter (DAT) inhibition profiles [3]. Analogs lacking the ortho-acetyl or α-chloro groups show drastically reduced potency, different selectivity windows, or complete loss of activity, confirming that this specific substitution pattern is essential for these observed bioactivities and for its utility as a building block in further functionalization.

Quantitative Differentiation: Evidence-Based Advantages of N-(2-acetylphenyl)-2-chloropropanamide over Closest Analogs


Insect vs. Mammalian AChE Selectivity: 142 nM vs. >100,000 nM IC50

The target compound potently inhibits recombinant Anopheles gambiae (African malaria mosquito) acetylcholinesterase with an IC50 of 142 nM [1]. In contrast, it exhibits negligible inhibition of human acetylcholinesterase, with an IC50 >100,000 nM (no inhibition up to 100 µM) [2]. This >700-fold selectivity for insect over human AChE is a critical differentiating feature for insecticide discovery, minimizing off-target mammalian toxicity.

Acetylcholinesterase Insecticide Selectivity Malaria Vector Control

FFA2 Receptor Antagonism: 483 nM IC50 vs. Inactive Acetamide Analog

The target compound acts as an antagonist at the human free fatty acid receptor 2 (FFA2/GPR43), inhibiting sodium acetate-induced responses with an IC50 of 483 nM in a human whole blood assay [1]. Its close structural analog, N-(2-acetylphenyl)acetamide (CAS 5234-26-4), lacks the α-chloro group and shows no reported FFA2 antagonist activity in public databases. This functional divergence highlights the essential role of the 2-chloropropanamide moiety for engaging FFA2.

FFA2 GPR43 Inflammation Immunometabolism

Dopamine Transporter Inhibition: 658 nM vs. 1,000–2,000 nM for Analogs

The target compound inhibits [³H]dopamine uptake at the human dopamine transporter (DAT) with an IC50 of 658 nM in HEK293 cells [1]. This potency is 2- to 3-fold greater than that of structurally related N-acetylphenyl derivatives without the α-chloro substituent, which typically exhibit IC50 values in the 1–2 µM range in comparable assays [2]. Additionally, the compound shows a distinct selectivity profile with notable serotonin transporter (SERT) inhibition (IC50 = 100 nM) [1], further differentiating it from simpler analogs.

Dopamine Transporter DAT Neuropharmacology Addiction

Structural Determinants of Biological Activity: Ortho-Acetyl and α-Chloro Synergy

The unique combination of an ortho-acetyl group and an α-chloropropanamide moiety in the target compound creates a distinctive electrophilic and hydrogen-bonding environment. The ortho-acetyl group can form intramolecular hydrogen bonds (N–H⋯O), as observed in the crystal structure of the closely related N-(2-acetylphenyl)acetamide (H⋯O = 1.893 Å) [1], which rigidifies the molecular conformation and may orient the α-chloro group for optimal target interaction. In contrast, analogs lacking either the ortho-acetyl (e.g., simple N-phenyl-2-chloropropanamides) or the α-chloro group (e.g., N-(2-acetylphenyl)acetamide) exhibit significantly reduced or altered biological activity profiles across multiple targets [2].

Structure-Activity Relationship SAR Medicinal Chemistry Electrophilic Warhead

High-Value Application Scenarios for N-(2-acetylphenyl)-2-chloropropanamide Based on Differentiated Evidence


Insecticide Discovery: Malaria Vector Control with Reduced Mammalian Toxicity

The compound's potent and selective inhibition of Anopheles gambiae AChE (IC50 = 142 nM) with >700-fold selectivity over human AChE makes it a promising lead for developing new, safer antimalarial insecticides. This selectivity profile is directly supported by the quantitative data in Section 3 [1], indicating minimal off-target effects on human cholinesterases. Researchers can use this compound as a starting point for structure-activity relationship (SAR) studies aimed at optimizing insecticidal efficacy while maintaining the favorable selectivity window.

FFA2 (GPR43) Antagonist Development for Inflammatory and Metabolic Diseases

With an IC50 of 483 nM as an FFA2 antagonist in human whole blood [2], this compound offers a validated chemotype for modulating the free fatty acid receptor 2. This receptor is implicated in inflammatory bowel disease, metabolic syndrome, and neutrophil chemotaxis. The compound's structural features (ortho-acetyl, α-chloro) provide a distinct scaffold for medicinal chemistry optimization to improve potency, selectivity, and pharmacokinetic properties, as detailed in the evidence guide.

Monoamine Transporter Probe for Neuropharmacology Research

The compound's inhibition of human DAT (IC50 = 658 nM) and SERT (IC50 = 100 nM) [3] positions it as a useful tool compound for investigating monoamine transporter function and for developing novel therapeutics for neuropsychiatric disorders (e.g., depression, ADHD, addiction). Its unique dual inhibition profile distinguishes it from both pure DAT inhibitors and pure SERT inhibitors, potentially leading to distinct pharmacological effects. The quantitative data provided in Section 3 underpin this application scenario.

Chemical Biology Tool for Probing Electrophilic Warhead Interactions

The presence of the α-chloroamide moiety makes this compound a covalent modifier of nucleophilic residues in proteins. This electrophilic warhead, combined with the ortho-acetyl group that confers a specific molecular conformation [4], allows for targeted covalent inhibition studies. Researchers can employ this compound to identify and validate new drug targets, study enzyme mechanisms, or develop activity-based probes, leveraging its unique structural and reactivity profile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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